molecular formula C22H35NO2 B1663796 LY255582 CAS No. 119193-09-8

LY255582

Katalognummer: B1663796
CAS-Nummer: 119193-09-8
Molekulargewicht: 345.5 g/mol
InChI-Schlüssel: LVVHEFJXPXAUDD-BULFRSBZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Centrally active opioid receptor antagonist, inhibiting weight gain;  High Quality Biochemicals for Research Uses

Biologische Aktivität

LY255582 is a potent pan-opioid antagonist, primarily recognized for its high affinity for mu (μ), delta (δ), and kappa (κ) opioid receptors. Its chemical structure is characterized by the molecular formula C22H35NO2, with a molecular weight of 345.519 g/mol. This compound has garnered attention in pharmacological research due to its potential applications in obesity treatment and its role in modulating food intake.

Receptor Affinity

This compound exhibits remarkable binding affinities for the three major opioid receptors:

Receptor Type Binding Affinity (Ki)
Mu (μ)0.4 nM
Delta (δ)5.2 nM
Kappa (κ)2.0 nM

These values indicate that this compound functions effectively as an antagonist across these receptor types, which are crucial in various physiological processes including pain modulation and appetite regulation .

The biological activity of this compound is primarily linked to its antagonistic effects on opioid receptors, which play a significant role in the central nervous system's regulation of food intake and energy balance. Research indicates that administration of this compound leads to a marked reduction in food consumption and body weight in animal models, particularly in obese rats.

Case Study Findings:

  • In a study involving Zucker rats, daily subcutaneous administration of this compound at a dose of 15 mg/kg resulted in significant decreases in both food intake and weight gain compared to control groups .
  • Another investigation reported that chronic oral treatment with this compound over 14 days led to reduced body fat by decreasing food intake and enhancing lipid utilization .

Effects on Food Intake

This compound has been shown to inhibit the consumption of highly palatable diets. In one study, after four days of treatment, rats displayed a significant decrease in the intake of such diets, which correlates with the blockade of mesolimbic dopamine neuron activation—a pathway associated with reward and motivation related to food consumption .

Comparative Studies

A series of structure-activity relationship (SAR) studies have been conducted to evaluate the biological efficacy of this compound compared to other opioid antagonists. These studies highlight:

  • The importance of specific functional groups on the phenyl ring for maintaining high receptor affinity.
  • Modifications to the hydroxy group positioning significantly affect binding affinity and antagonist potency across all three opioid receptors .

In Vivo Studies

In vivo experiments have further elucidated the pharmacodynamics of this compound:

  • Ethanol Consumption: A study demonstrated that this compound could influence ethanol seeking and consumption behaviors in alcohol-preferring rats, indicating its broader implications beyond just appetite suppression .
  • Food Intake Reduction: Doses as low as 100 µg administered intracerebroventricularly resulted in up to a 76% decrease in food intake among tested rats, showcasing its potency as an anorectic agent .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

LY255582 exhibits high affinity for mu (MOR), delta (DOR), and kappa (KOR) opioid receptors, making it a versatile candidate for studying opioid receptor interactions. Research has demonstrated its effectiveness in blocking these receptors, which is crucial for understanding opioid pharmacodynamics.

  • Binding Affinities :
    • MOR: Ki = 0.41 nM
    • DOR: Ki = 5.2 nM
    • KOR: Ki = 2.0 nM

These values indicate that this compound has a modest selectivity for MOR over DOR and KOR, which is significant for therapeutic applications targeting specific opioid pathways .

Weight Management

Research indicates that this compound may play a role in mitigating weight gain associated with antipsychotic medications, particularly olanzapine. In animal models, this compound has shown promise in reducing weight gain while maintaining the therapeutic efficacy of antipsychotics.

  • Study Findings :
    • In rodent models, this compound administration resulted in reduced weight gain compared to vehicle-treated controls .
    • The compound's mechanism appears to involve modulation of the endogenous opioid system, which is implicated in metabolic regulation .

Table 1: Pharmacokinetic Profile of this compound

ParameterValue
Cmax11.5 ng/mL
Tmax0.6 hours
Half-life3.2 hours
Oral Bioavailability<1%

This table summarizes key pharmacokinetic parameters relevant to the clinical potential of this compound, illustrating its rapid absorption but low bioavailability when administered orally .

Addiction Treatment

This compound's antagonistic properties make it a candidate for treating substance use disorders, particularly alcohol dependence. Studies have explored its effects on ethanol consumption in animal models.

  • Ethanol Consumption Studies :
    • Research involving alcohol-preferring rats showed that this compound reduced ethanol maintenance and seeking behaviors .
    • The compound's ability to modulate glutamatergic transmission suggests it could be beneficial in addressing neuroplastic changes associated with addiction.

Case Studies and Experimental Models

Several studies have utilized this compound to investigate its effects on various physiological and behavioral outcomes:

  • Opioid Receptor Binding Studies :
    • In vivo assays demonstrated that this compound effectively occupies MOR, DOR, and KOR receptors concurrently, providing insights into its pharmacological action across different opioid systems .
  • Weight Gain Mitigation :
    • In a study assessing metabolic outcomes related to olanzapine treatment, the combination of olanzapine and this compound significantly reduced weight gain compared to olanzapine alone, indicating a potential therapeutic strategy for managing side effects of antipsychotic medications .

Eigenschaften

IUPAC Name

3-[(3R,4R)-1-[(3S)-3-cyclohexyl-3-hydroxypropyl]-3,4-dimethylpiperidin-4-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-17-16-23(13-11-21(25)18-7-4-3-5-8-18)14-12-22(17,2)19-9-6-10-20(24)15-19/h6,9-10,15,17-18,21,24-25H,3-5,7-8,11-14,16H2,1-2H3/t17-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVHEFJXPXAUDD-BULFRSBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCC(C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC[C@@H](C3CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201045752
Record name LY-255582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119193-09-8
Record name LY 255582
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119193098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-255582
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201045752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LY255582
Reactant of Route 2
LY255582
Reactant of Route 3
LY255582
Reactant of Route 4
Reactant of Route 4
LY255582
Reactant of Route 5
LY255582
Reactant of Route 6
Reactant of Route 6
LY255582

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.